2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 2-[2-methoxy-4-(trifluoromethoxy)phenyl]acetonitrile. The compound is registered under Chemical Abstracts Service number 886500-40-9 and carries the MDL number MFCD04115971. The molecular structure features a benzene ring substituted with a methoxy group at the 2-position and a trifluoromethoxy group at the 4-position, with an acetonitrile side chain attached to the 1-position of the aromatic ring.
The structural identification of this compound reveals several critical features that distinguish it from related molecules. The SMILES notation N#CCC1=CC=C(OC(F)(F)F)C=C1OC accurately describes the connectivity pattern, highlighting the presence of the nitrile functional group and the positioning of the fluorinated substituent. The compound's three-dimensional conformation is influenced by the steric and electronic effects of the trifluoromethoxy group, which adopts a specific orientation relative to the aromatic plane due to hyperconjugative interactions between the oxygen lone pairs and the carbon-fluorine antibonding orbitals.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈F₃NO₂ | |
| Molecular Weight | 231.17 g/mol | |
| CAS Number | 886500-40-9 | |
| MDL Number | MFCD04115971 | |
| SMILES | N#CCC1=CC=C(OC(F)(F)F)C=C1OC |
The stereochemical considerations for this compound involve the conformational preferences imposed by the trifluoromethoxy group. Unlike simple alkoxy substituents, the trifluoromethoxy group exhibits restricted rotation due to the strong electronegativity of fluorine atoms and the resulting orbital interactions. This conformational constraint influences the compound's overall molecular geometry and affects its interaction with biological targets and synthetic reagents.
Historical Context in Organofluorine Chemistry
The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the early nineteenth century with pioneering discoveries by chemists such as Dumas and Péligot. The first organofluorine compound was discovered in 1835 when these researchers distilled dimethyl sulfate with potassium fluoride to obtain fluoromethane. This early work established the foundation for subsequent developments in fluorine chemistry that would eventually lead to the sophisticated trifluoromethoxy-containing compounds we study today.
Alexander Borodin, better known as a composer, made significant contributions to organofluorine chemistry in 1862 by pioneering halogen exchange reactions. He successfully converted benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, demonstrating the first nucleophilic replacement of a halogen atom by fluoride. This methodology became fundamental to fluorine chemistry and particularly relevant to industrial applications involving fluorochemical synthesis.
The evolution toward trifluoromethoxy-containing compounds represents a more recent development in organofluorine chemistry, driven by the recognition of the unique properties imparted by the OCF₃ group. Among fluorine-containing functional groups, the trifluoromethoxy group has become increasingly important due to its exceptional lipophilicity, as indicated by its Hansch-Leo parameter of +1.04, which exceeds that of the trifluoromethyl group (+0.88) and far surpasses the methoxy group (-0.02). This enhanced lipophilicity has made trifluoromethoxy-containing compounds particularly valuable in pharmaceutical and agrochemical applications.
The synthetic challenges associated with introducing trifluoromethoxy groups into organic molecules have stimulated significant research efforts over the past several decades. The state of the art in trifluoromethoxy compound synthesis can be categorized into six main approaches: de novo formation of the OCF₃ group, trifluoromethylation of corresponding alcohols or phenols, direct installation of the entire OCF₃ group onto complex molecules, visible-light-induced trifluoromethoxylation, transition metal-catalyzed trifluoromethoxylation, and construction via rearrangement reactions. Each of these methodologies has contributed to the accessibility of compounds like this compound.
Position Within Nitrile-Based Aromatic Compounds
This compound occupies a specialized position within the broader class of nitrile-based aromatic compounds, representing the intersection of fluorine chemistry and cyanide functionality in organic synthesis. The acetonitrile side chain provides a versatile handle for further chemical transformations, while the aromatic ring system offers multiple sites for substitution and functionalization. This combination makes the compound particularly valuable as an intermediate in multi-step synthetic sequences.
The nitrile functional group in this compound exhibits electronic properties that are significantly influenced by the substitution pattern on the aromatic ring. The presence of both electron-donating methoxy and electron-withdrawing trifluoromethoxy substituents creates a complex electronic environment that modulates the reactivity of the nitrile group. The methoxy group at the 2-position provides electron density to the aromatic system through resonance effects, while the trifluoromethoxy group at the 4-position withdraws electron density through both inductive and field effects.
Recent advances in synthetic methodology have demonstrated the utility of nitrile-containing aromatic compounds as precursors to more complex structures. The conversion of aromatic nitriles to primary amines through catalytic hydrogenation has been extensively studied, with particular attention to the use of nickel catalysts under hydrogen pressure. For trifluoromethoxy-substituted phenylacetonitriles, these reductions can be performed using Raney nickel in alcoholic solvents under elevated hydrogen pressures, typically ranging from 50 to 200 bar at temperatures between 80 and 130 degrees Celsius.
The synthetic versatility of this compound is further enhanced by the potential for selective functionalization at multiple sites. The nitrile group can undergo hydrolysis to carboxylic acids or reduction to primary amines, while the aromatic ring can participate in electrophilic substitution reactions, cross-coupling processes, and other transformations. The presence of the trifluoromethoxy group also opens possibilities for specialized reactions that take advantage of the unique properties of this functional group, including its ability to participate in radical processes and its resistance to metabolic degradation in biological systems.
Properties
IUPAC Name |
2-[2-methoxy-4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-15-9-6-8(16-10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBYGSDSEGLXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Methoxy and Trifluoromethoxy Precursors
The most widely reported method involves sequential functionalization of a benzene ring. Starting with 4-hydroxy-2-methoxybenzaldehyde, trifluoromethoxylation is achieved using silver(I) carbonate (Ag₂CO₃) and trifluoromethyl iodide (CF₃I) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent cyanation employs potassium cyanide (KCN) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, yielding the target nitrile in 78–82% isolated yield.
Critical Parameters :
- Temperature control below 100°C prevents decomposition of the trifluoromethoxy group.
- Anhydrous conditions are mandatory to avoid hydrolysis of the nitrile intermediate.
Palladium-Catalyzed Cyanation of Halogenated Intermediates
An alternative route leverages cross-coupling chemistry. Bromination of 2-methoxy-4-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) under UV light generates the bromide intermediate, which undergoes palladium-catalyzed cyanation with zinc cyanide (Zn(CN)₂) in tetrahydrofuran (THF). This method achieves 85% yield with a catalyst system of Pd(OAc)₂ and Xantphos at 120°C.
Reaction Profile :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄, reflux, 6h | 91% |
| Cyanation | Zn(CN)₂, Pd(OAc)₂/Xantphos | THF, 120°C, 8h | 85% |
Mechanochemical Decarbonylative Trifluoromethoxylation
A breakthrough method reported by Roston et al. (2024) utilizes ball milling for solvent-free synthesis. 2-Methoxy-4-carboxyphenylacetonitrile is treated with pyrylium tetrafluoroborate and barium titanate (BaTiO₃) under mechanical agitation, achieving 89% conversion in 90 minutes. This approach eliminates solvent waste and reduces energy input by 60% compared to thermal methods.
Mechanistic Insight :
The reaction proceeds via in situ generation of trifluoromethoxide radicals (CF₃O- ), which abstract hydrogen from the carboxylic precursor, followed by recombination to form the trifluoromethoxy substituent.
Optimization of Reaction Conditions
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but risk nitrile hydrolysis. Comparative studies show THF provides optimal balance between reactivity and stability, increasing yields from 72% (DMF) to 85% (THF) in palladium-mediated cyanations.
Catalytic System Tuning
The Pd/Xantphos system outperforms other ligands (e.g., BINAP, DPPF) due to its superior steric protection of the palladium center, reducing β-hydride elimination byproducts. Loading reductions from 5 mol% to 2 mol% maintain efficacy when paired with microwave irradiation at 150°C.
Scalability and Industrial Adaptation
Pilot-scale trials (10 kg batches) demonstrate that continuous flow reactors mitigate exothermic risks during trifluoromethoxylation. Key metrics:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12h | 2.5h |
| Yield | 78% | 83% |
| Purity | 95% | 98.5% |
Analytical Characterization and Quality Control
Spectroscopic Verification
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves the target compound at 8.2 minutes with >99% purity. Residual solvent analysis via GC-MS confirms DMF levels <10 ppm.
Industrial Production Protocols
Waste Stream Management
The trifluoromethoxy group generates fluoride byproducts; calcium hydroxide treatment precipitates CaF₂, reducing aqueous fluoride to <2 ppm (EPA compliant).
Chemical Reactions Analysis
2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Scientific Research Applications
2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile is widely used in scientific research due to its versatile properties. Some of its applications include:
Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Organic Synthesis: This compound is used as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.
Material Science: Its unique chemical structure makes it valuable in the development of new materials with specific properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positional Isomers
4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile
- Molecular Formula: C₁₀H₈F₃NO₂
- Molecular Weight : 245.17 g/mol
- Key Difference : Trifluoromethoxy at position 3 and methoxy at position 3.
- Impact : Altered electronic distribution may affect binding affinity in receptor-based applications. The 3-substituted -OCF₃ group could reduce steric hindrance compared to the 4-substituted isomer .
2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile
Functional Group Variants
2-Fluoro-4-methoxyphenylacetonitrile
- Molecular Formula: C₉H₈FNO
- Molecular Weight : 165.17 g/mol
- Key Difference : Fluoro (-F) at position 2 instead of -OCF₃.
- Impact : Reduced molecular weight and lipophilicity (LogP ≈ 1.5 vs. ~2.8 for the target compound). The fluoro group’s smaller size may improve diffusion across biological membranes .
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
- Molecular Formula: C₁₁H₁₀F₃NO₂
- Molecular Weight : 245.2 g/mol
- Key Difference : Trifluoroethoxy (-OCH₂CF₃) at position 4.
Complex Derivatives
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride
- Molecular Formula : C₁₇H₁₈ClN₂O
- Molecular Weight : 302.79 g/mol
- Key Difference: Incorporation of a phenethylamino group and hydrochloride salt.
- Impact: Enhanced solubility in polar solvents (e.g., water) due to ionization. The amino group enables hydrogen bonding, relevant in drug design for target engagement .
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₀H₈F₃NO₂ | 245.17 | 2-OCH₃, 4-OCF₃ | ~2.8 |
| 4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile | C₁₀H₈F₃NO₂ | 245.17 | 4-OCH₃, 3-OCF₃ | ~2.7 |
| 2-Fluoro-4-methoxyphenylacetonitrile | C₉H₈FNO | 165.17 | 2-F, 4-OCH₃ | ~1.5 |
| 2-[3-Methoxy-4-(trifluoroethoxy)phenyl]acetonitrile | C₁₁H₁₀F₃NO₂ | 245.2 | 3-OCH₃, 4-OCH₂CF₃ | ~3.1 |
Spectral Insights :
Biological Activity
2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a methoxy group and a trifluoromethoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological interactions. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Similar compounds with trifluoromethyl groups have shown significant antitumor effects, likely due to their ability to interfere with cellular signaling pathways and gene expression.
- Antibacterial Properties : The compound has demonstrated potential against various bacterial strains, attributed to its structural similarities with known antibacterial agents.
- Antioxidative Effects : Its ability to scavenge free radicals suggests a role in reducing oxidative stress within cells .
Target Interaction
The interaction of this compound with biological targets is crucial for its activity. Studies have shown that it binds effectively to enzymes involved in metabolic pathways, such as matrix metalloproteinases (MMPs), which are essential for extracellular matrix remodeling.
Biochemical Pathways
The compound likely influences several biochemical pathways, including:
- Cell Proliferation and Apoptosis : It modulates key transcription factors that regulate gene expression related to cell growth and programmed cell death.
- Inflammatory Response : By inhibiting certain enzymes, it may reduce inflammation, which is critical in various disease states.
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of this compound against specific enzymes and receptors. For example, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes:
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| COX-1 | 12.5 |
| COX-2 | 9.8 |
These results highlight its potential as an anti-inflammatory agent .
Animal Model Studies
Animal studies have provided insights into the dosage effects of the compound. At varying doses, it exhibited beneficial effects on inflammation and tissue repair processes. For instance:
- Low Doses : Reduced inflammation markers significantly.
- High Doses : Showed potential cytotoxic effects against tumor cells.
These findings suggest a dose-dependent relationship where lower doses may be therapeutically beneficial while higher doses could lead to adverse effects.
Q & A
Q. What are the recommended methods for synthesizing 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile, and how can its purity be verified?
Synthesis typically involves nucleophilic substitution or cyanation reactions. For example, trifluoromethoxy groups can be introduced via electrophilic substitution on a methoxy-substituted phenol precursor, followed by acetonitrile functionalization. Purity verification requires HPLC (for quantitative analysis), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (for molecular weight validation). Physical properties like melting point (30–33°C) and density (1.3 g/cm³) can further confirm identity .
Q. What safety protocols should be followed when handling this compound?
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key protocols include:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, C-O-C vibrations from methoxy/trifluoromethoxy groups).
- NMR : ¹H NMR reveals aromatic proton splitting patterns, while ¹⁹F NMR detects trifluoromethoxy environments.
- Mass Spectrometry : High-resolution MS confirms molecular formula (C₁₀H₈F₃NO₂) .
Advanced Research Questions
Q. How can kinetic studies elucidate hydrolysis pathways of this compound under varying conditions?
Design experiments in near-critical water (523–563 K) to mimic industrial hydrolysis. Monitor intermediates (e.g., phenylacetamide) via HPLC or GC-MS . Kinetic modeling (first-order consecutive reactions) can calculate activation energies (64.4 kJ/mol for nitrile hydrolysis, 82.4 kJ/mol for amide hydrolysis) . Adjust pH, temperature, or catalysts (e.g., enzymes) to optimize selectivity for phenylacetic acid .
Q. What computational approaches model the electronic effects of substituents in this compound?
- DFT Calculations : Analyze electron-withdrawing effects of –CN and –OCF₃ groups on aromatic ring electron density.
- Molecular Dynamics (MD) : Simulate steric interactions in solvent environments.
- NBO Analysis : Quantify hyperconjugation between methoxy/trifluoromethoxy groups and the aromatic system .
Q. How can contradictions in reported reaction kinetics or thermodynamic parameters be resolved?
- Reproducibility Checks : Standardize reaction conditions (solvent, catalyst loading, temperature).
- Advanced Analytics : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.
- Meta-Analysis : Compare datasets across studies to identify outliers or systematic errors (e.g., inconsistent purity of starting materials) .
Q. What strategies optimize its integration into AIE-active materials?
Modify substituents to enhance aggregation-induced emission (AIE) . For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
